N-Ethyl Substitution Enhances Lipophilicity Relative to Unsubstituted Piperidine Analog
The N-ethyl group on 4-(benzofuran-2-yl)-1-ethylpiperidine increases the compound's lipophilicity compared to its N-H piperidine counterpart, 4-(benzofuran-2-yl)piperidine. This difference is quantified by the computed XLogP3-AA values, which are 3.8 for the N-ethyl compound and 2.5 for the N-H analog [1]. Increased lipophilicity is a key determinant of blood-brain barrier penetration and membrane permeability, making the ethyl analog more suitable for central nervous system (CNS) target engagement studies [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 4-(Benzofuran-2-yl)piperidine; XLogP3-AA = 2.5 |
| Quantified Difference | +1.3 log units (approx. 20-fold higher partition coefficient) |
| Conditions | Computed property based on molecular structure |
Why This Matters
This quantitative difference in lipophilicity directly impacts the compound's suitability for CNS research applications, where a higher logP value correlates with enhanced passive diffusion across the blood-brain barrier, a critical factor for in vivo efficacy studies.
- [1] PubChem. Computed Properties for 4-(Benzofuran-2-yl)-1-ethylpiperidine (CID 23027967) and 4-(Benzofuran-2-yl)piperidine (CID 216260). Available from: https://pubchem.ncbi.nlm.nih.gov/ View Source
